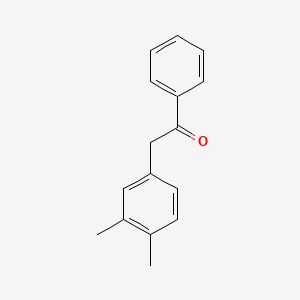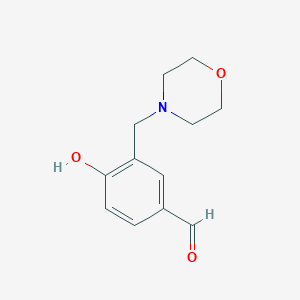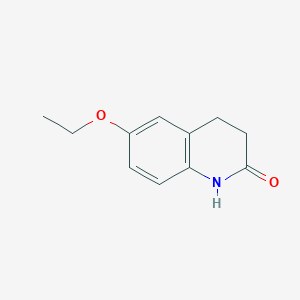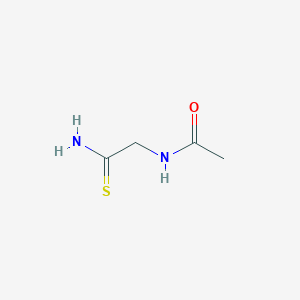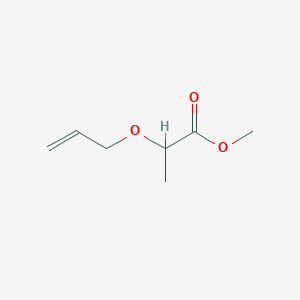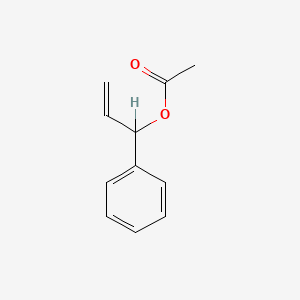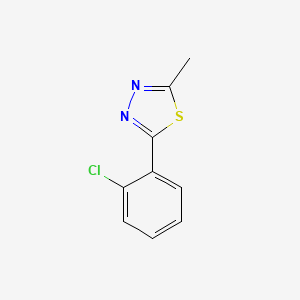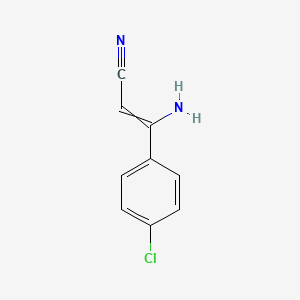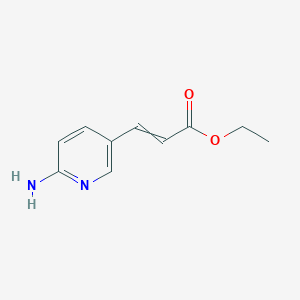
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
描述
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C10H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl ester group and an aminopyridine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-aminopyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 6-aminopyridine-3-carbaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and control the reaction temperature and pressure. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl 3-(6-aminopyridine-3-yl)propanoate or 3-(6-aminopyridine-3-yl)propanol.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
科学研究应用
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo photoisomerization also plays a role in its biological activity, as it can switch between different isomeric forms under light exposure, affecting its interaction with molecular targets .
相似化合物的比较
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl 3-(6-aminopyridin-3-yl)propanoate: A reduced form of the original compound with a single bond instead of a double bond.
Ethyl 3-(6-aminopyridin-3-yl)butanoate: An extended carbon chain compared to the original compound.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
ethyl 3-(6-aminopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12) |
InChI 键 |
GXLHWGSBMOMMOD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

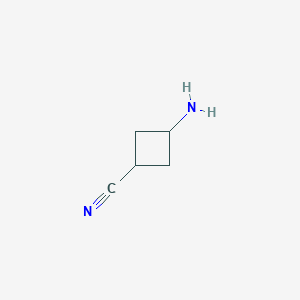
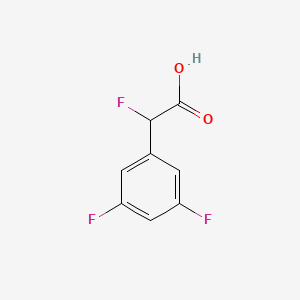
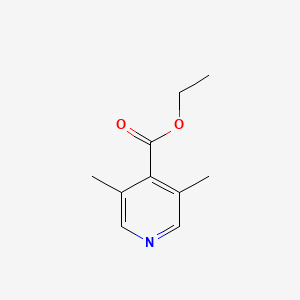
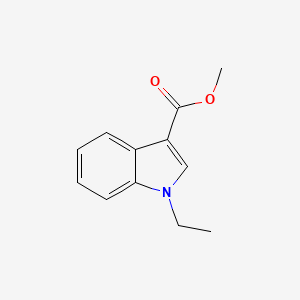
![(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8794495.png)
![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)
